molecular formula C10H8ClN3O B8247730 2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one

2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B8247730
M. Wt: 221.64 g/mol
InChI Key: FEUQAZZOOWXOAN-UHFFFAOYSA-N
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Description

2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one typically involves the reaction of 3-chloropyridine-2-carbaldehyde with appropriate reagents to form the pyrimidine ring. One common method involves the use of a cyclization reaction where the aldehyde reacts with guanidine or its derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-5-8(15)14-10(13-6)9-7(11)3-2-4-12-9/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUQAZZOOWXOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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